molecular formula C20H23ClN2O5S B2632298 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 921990-90-1

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No. B2632298
CAS RN: 921990-90-1
M. Wt: 438.92
InChI Key: UTYZWWISIXKBHY-UHFFFAOYSA-N
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Description

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O5S and its molecular weight is 438.92. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

Eco-friendly Synthesis Approaches

A notable advancement is the development of eco-friendly synthesis methods for related oxazepine derivatives. For instance, Babazadeh et al. (2016) reported an efficient, reusable heterogeneous catalytic system for the one-pot three-component synthesis of malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives in aqueous media. This method underscores the environmental benefits of using water as a solvent and highlights the potential for sustainable chemistry practices in synthesizing complex organic molecules Babazadeh, R. Hosseinzadeh-Khanmiri, S. Zakhireh, 2016.

Heterocyclic Chemistry and Novel Syntheses

Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems incorporating oxazepine units has been extensively explored. For example, Ukhin et al. (2011) achieved the dehydration of certain dibenzo[d,e][1,4]diazepin derivatives, leading to the formation of new fused pentacyclic systems that include both the 1,4-benzodiazepine and isoindolinone fragments. This work showcases the versatility of oxazepine derivatives in constructing complex polycyclic structures that could have interesting chemical properties Ukhin, K. Y. Suponitskii, E. N. Shepelenko, L. V. Belousova, Z. I. Orlova, G. S. Borodkin, 2011.

Medicinal Chemistry and Biological Activity

Antimicrobial Activity

The exploration of antimicrobial properties is another significant area of application for oxazepine derivatives. Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in developing new antibacterial and antifungal agents. This research indicates the broader utility of oxazepine derivatives in the search for new therapeutic agents Habib, H. M. Hassan, A. El‐Mekabaty, 2013.

Analytical Chemistry Applications

Chromatographic Analysis

Anisuzzaman et al. (2000) discussed the synthesis of dimethyl derivatives of imidazolinone herbicides, including a method for the efficient gas chromatographic analysis of these herbicides in various matrices. Although not directly related to the compound , this study highlights the analytical chemistry applications of closely related heterocyclic compounds, suggesting potential areas where oxazepine derivatives might be of interest Anisuzzaman, M. Amin, N. Ogg, F. Hoq, M. Kanithi, R. Jenkins, 2000.

properties

IUPAC Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-5-23-16-8-6-13(10-18(16)28-12-20(2,3)19(23)24)22-29(25,26)14-7-9-17(27-4)15(21)11-14/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYZWWISIXKBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

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